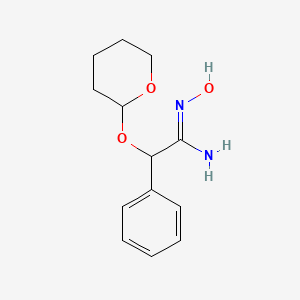
N'-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-2-yloxy)ethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-2-yloxy)ethanimidamide is a complex organic compound that features a unique combination of functional groups, including a hydroxylamine, a phenyl ring, and a tetrahydropyran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-2-yloxy)ethanimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydropyran Moiety: The tetrahydropyran ring can be synthesized via the hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Hydroxylamine Group: The hydroxylamine group can be introduced by reacting a suitable precursor with hydroxylamine hydrochloride under basic conditions.
Industrial Production Methods
Industrial production of N’-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-2-yloxy)ethanimidamide may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N’-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-2-yloxy)ethanimidamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form amines using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Nitrobenzene, halobenzene derivatives.
Aplicaciones Científicas De Investigación
N’-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-2-yloxy)ethanimidamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical architectures.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of N’-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-2-yloxy)ethanimidamide involves its interaction with molecular targets through its functional groups. The hydroxylamine group can form hydrogen bonds or undergo redox reactions, while the phenyl ring can participate in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-: This compound shares the tetrahydropyran and phenyl groups but lacks the hydroxylamine moiety.
Tetrahydro-2-(2-propynyloxy)-2H-pyran: Similar in having the tetrahydropyran ring but differs in the presence of a propynyloxy group instead of the phenyl and hydroxylamine groups.
Uniqueness
N’-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-2-yloxy)ethanimidamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the hydroxylamine group, in particular, allows for unique redox chemistry and interactions with biological targets that are not possible with the similar compounds listed above.
Propiedades
Fórmula molecular |
C13H18N2O3 |
|---|---|
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
N'-hydroxy-2-(oxan-2-yloxy)-2-phenylethanimidamide |
InChI |
InChI=1S/C13H18N2O3/c14-13(15-16)12(10-6-2-1-3-7-10)18-11-8-4-5-9-17-11/h1-3,6-7,11-12,16H,4-5,8-9H2,(H2,14,15) |
Clave InChI |
VMFUVRVSMBFNEG-UHFFFAOYSA-N |
SMILES isomérico |
C1CCOC(C1)OC(C2=CC=CC=C2)/C(=N/O)/N |
SMILES canónico |
C1CCOC(C1)OC(C2=CC=CC=C2)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


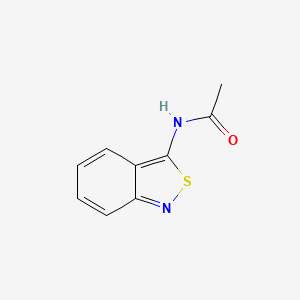
![6-(2-Phenylvinyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359891.png)
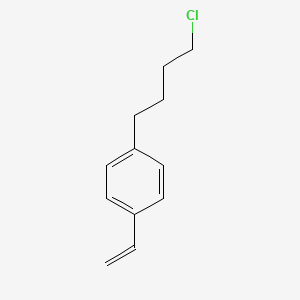

![2-hydroxy-5-(morpholin-4-ylmethyl)-3-{[4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B13359907.png)
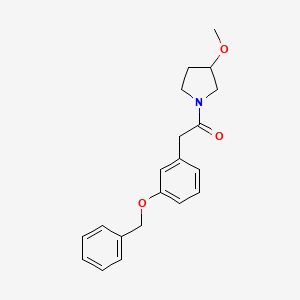
![3-{6-[(2-Chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13359922.png)
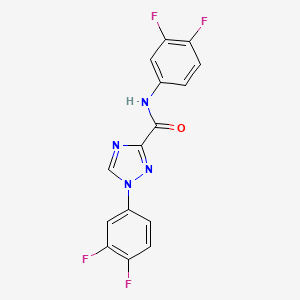

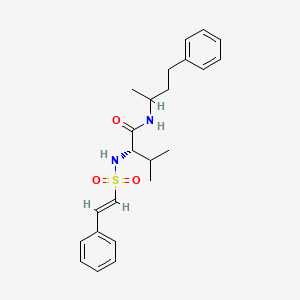

![(3S,4R)-4-[(5-chloro-2-methylphenyl)amino]oxolan-3-ol](/img/structure/B13359956.png)
![6-(Biphenyl-4-yl)-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359968.png)

